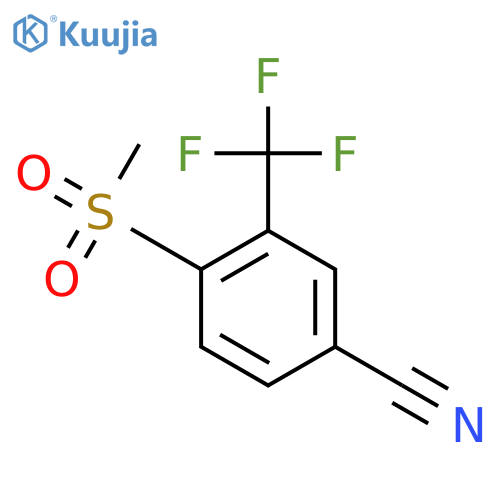

Cas no 904311-38-2 (4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile)

4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-methylsulfonyl-3-(trifluoromethyl)benzonitrile

- 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

- benzonitrile, 4-(methylsulfonyl)-3-(trifluoromethyl)-

- LogP

- AKOS015966847

- C9H6F3NO2S

- Z1848607298

- SCHEMBL249787

- BENZONITRILE,4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)-

- CS-0459418

- G31950

- 4-methanesulfonyl-3-trifluoromethyl-benzonitrile

- PS-6759

- 5-Cyano-2-(methylsulphonyl)benzotrifluoride, 4-Cyano-2-(trifluoromethyl)phenyl methyl sulphone

- EN300-179655

- 4-methanesulfonyl-3-(trifluoromethyl)benzonitrile

- MFCD12196930

- 904311-38-2

- 4-(Methylsulphonyl)-3-(trifluoromethyl)benzonitrile

- 4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile

-

- MDL: MFCD12196930

- インチ: InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3

- InChIKey: LGCUPQRKPXOJGQ-UHFFFAOYSA-N

- SMILES: CS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F

計算された属性

- 精确分子量: 249.00713409Da

- 同位素质量: 249.00713409Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 16

- 回転可能化学結合数: 1

- 複雑さ: 401

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 66.3Ų

4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-179655-0.05g |

4-methanesulfonyl-3-(trifluoromethyl)benzonitrile |

904311-38-2 | 95.0% | 0.05g |

$37.0 | 2025-02-20 | |

| Enamine | EN300-179655-0.1g |

4-methanesulfonyl-3-(trifluoromethyl)benzonitrile |

904311-38-2 | 95.0% | 0.1g |

$55.0 | 2025-02-20 | |

| TRC | B489425-5mg |

4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile |

904311-38-2 | 5mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B489425-10mg |

4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile |

904311-38-2 | 10mg |

$ 65.00 | 2022-06-07 | ||

| Apollo Scientific | PC6219-1g |

4-(Methylsulphonyl)-3-(trifluoromethyl)benzonitrile |

904311-38-2 | 98% | 1g |

£10.00 | 2024-05-25 | |

| TRC | B489425-50mg |

4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile |

904311-38-2 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Apollo Scientific | PC6219-5g |

4-(Methylsulphonyl)-3-(trifluoromethyl)benzonitrile |

904311-38-2 | 98% | 5g |

£36.00 | 2024-05-25 | |

| Enamine | EN300-179655-10.0g |

4-methanesulfonyl-3-(trifluoromethyl)benzonitrile |

904311-38-2 | 95.0% | 10.0g |

$1221.0 | 2025-02-20 | |

| Enamine | EN300-179655-1.0g |

4-methanesulfonyl-3-(trifluoromethyl)benzonitrile |

904311-38-2 | 95.0% | 1.0g |

$157.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1530085-1g |

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile |

904311-38-2 | 98% | 1g |

¥1479.00 | 2024-04-26 |

4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile 関連文献

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

4-Methanesulfonyl-3-(trifluoromethyl)benzonitrileに関する追加情報

4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile: A Comprehensive Overview

The compound 4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile, identified by the CAS Registry Number 904311-38-2, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a benzonitrile core with a trifluoromethyl group and a methanesulfonyl substituent. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound in various research and industrial contexts.

The benzonitrile moiety serves as the central aromatic framework, providing stability and electronic properties that are crucial for its reactivity. The trifluoromethyl group attached at the 3-position introduces strong electron-withdrawing effects, enhancing the molecule's electrophilic character and reactivity in certain reactions. Meanwhile, the methanesulfonyl group at the 4-position contributes additional electron-withdrawing effects and introduces sulfonic acid functionality, which can be advantageous in various synthetic transformations. This combination of functional groups makes 4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile a versatile building block in organic synthesis.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. Its ability to form stable complexes with biological targets has been demonstrated through computational modeling and in vitro assays. Additionally, the trifluoromethyl group has been shown to enhance pharmacokinetic properties such as bioavailability and metabolic stability, making this compound an attractive candidate for therapeutic applications.

In the realm of agrochemicals, 4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile has been explored as a precursor for herbicides and insecticides. Its reactivity under specific reaction conditions allows for the synthesis of derivatives with enhanced pesticidal activity. Researchers have also investigated its role in polymer chemistry, where it serves as a monomer for the production of high-performance polymers with tailored properties such as thermal stability and mechanical strength.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, Friedel-Crafts acylations, and sulfonation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved yields and reduced reaction times compared to traditional methods.

In terms of physical properties, 4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile exhibits a high melting point due to its strong intermolecular hydrogen bonding and aromatic interactions. Its solubility in polar solvents is moderate, making it suitable for various solution-based reactions. The compound is also thermally stable up to relatively high temperatures, which is advantageous for processes requiring elevated conditions.

The application of this compound extends beyond its direct use as an intermediate or final product. It has been employed as a chiral auxiliary in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. Furthermore, its use in click chemistry has facilitated rapid assembly of larger molecules with precision.

In conclusion, 4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile (CAS No. 904311-38-2) stands out as a critical molecule in contemporary chemical research and industry. Its unique structure, versatile functional groups, and favorable physical properties make it an invaluable tool across diverse scientific disciplines. As ongoing research continues to uncover new applications and optimized synthetic routes, this compound is poised to play an even more significant role in advancing technological and therapeutic innovations.

904311-38-2 (4-Methanesulfonyl-3-(trifluoromethyl)benzonitrile) Related Products

- 2138035-57-9(1-(propoxymethyl)cyclopropane-1-sulfonyl chloride)

- 2228188-95-0(1-(4,5-difluoro-2-nitrophenyl)propan-2-one)

- 2138197-20-1(Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate)

- 1490006-50-2(3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine)

- 1805184-21-7(3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde)

- 2227875-88-7((1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol)

- 2305255-40-5(4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride)

- 771574-22-2(4-Nitro-3-(trifluoromethyl)benzylamine)

- 1316222-38-4(N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine)

- 2172511-39-4(4-bromo-3-(sulfanylmethyl)phenol)